![molecular formula C18H16N2O4 B11041555 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B11041555.png)
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound with a unique structure that combines a benzodioxole ring, a methoxyphenyl group, and a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the dihydropyrazole ring. The final step involves the oxidation of the dihydropyrazole to form the desired carbaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: The major product is 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid.
Reduction: The major product is 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-methanol.
Substitution: The major products depend on the substituent introduced, such as 3-(1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde can be compared with other similar compounds, such as:
3-(1,3-benzodioxol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Lacks the methoxy group, leading to different chemical and biological properties.
3-(1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde:
3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Contains a chloro group, which can influence its chemical stability and biological activity.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-5-2-12(3-6-14)16-9-15(19-20(16)10-21)13-4-7-17-18(8-13)24-11-23-17/h2-8,10,16H,9,11H2,1H3 |
InChI Key |
DWXSAVXAEOULJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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